Cas no 2228351-92-4 (3-(2,5-difluoro-4-methylphenoxy)pyrrolidine)

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
- EN300-1762793
- 2228351-92-4
-
- インチ: 1S/C11H13F2NO/c1-7-4-10(13)11(5-9(7)12)15-8-2-3-14-6-8/h4-5,8,14H,2-3,6H2,1H3
- InChIKey: IIDFFPRJPSVQEF-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(=CC=1OC1CNCC1)F
計算された属性
- 精确分子量: 213.09652036g/mol
- 同位素质量: 213.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 2.2
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762793-0.1g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1762793-0.05g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1762793-0.5g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1762793-0.25g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1762793-2.5g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1762793-5g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1762793-1g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1762793-5.0g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1762793-1.0g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1762793-10.0g |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |
2228351-92-4 | 10g |
$5528.0 | 2023-06-03 |
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
3-(2,5-difluoro-4-methylphenoxy)pyrrolidineに関する追加情報
Research Brief on 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine (CAS: 2228351-92-4): Recent Advances and Applications
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine (CAS: 2228351-92-4) is a fluorinated pyrrolidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel pharmaceuticals targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its therapeutic utility.
The synthesis of 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine has been optimized to achieve high yields and purity, as reported in recent literature. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination strategies, to enhance the efficiency of its production. These methodological advancements have facilitated the large-scale synthesis of the compound, enabling further preclinical and clinical investigations.
Pharmacological studies have revealed that 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine exhibits potent activity as a modulator of specific neurotransmitter receptors, particularly those involved in the regulation of dopamine and serotonin pathways. This has positioned the compound as a potential candidate for the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, its anti-inflammatory properties have been explored in the context of autoimmune diseases, with preliminary data suggesting efficacy in reducing pro-inflammatory cytokine production.
Recent in vitro and in vivo studies have further elucidated the compound's mechanism of action. For instance, it has been shown to inhibit the activity of key enzymes involved in inflammatory cascades, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings underscore the compound's dual potential as both a CNS-active agent and an anti-inflammatory drug. Moreover, structural-activity relationship (SAR) studies have identified critical modifications that enhance its bioavailability and target specificity, paving the way for the development of next-generation derivatives.
Despite these promising developments, challenges remain in the clinical translation of 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on pharmacokinetic profiling and toxicological assessments to ensure its safety and efficacy in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.
In conclusion, 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine represents a compelling example of how fluorinated small molecules can be leveraged for therapeutic innovation. Its multifaceted pharmacological profile and recent advancements in synthesis and characterization highlight its potential as a lead compound in drug discovery. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its development.
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